molecular formula C11H12N2O2 B168960 3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol CAS No. 199587-26-3

3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol

Cat. No. B168960
M. Wt: 204.22 g/mol
InChI Key: PJTMFHVAWXJKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazolone family. It has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 g/mol. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol reduces the production of prostaglandins, resulting in the alleviation of inflammation, pain, and fever.

Biochemical And Physiological Effects

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Furthermore, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been found to possess antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and is widely used as a reference compound in various assays. Additionally, it is relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antitumor, and antimicrobial activities of this compound. Additionally, the use of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in combination with other drugs could be explored to enhance its therapeutic efficacy. Finally, the development of new drug delivery systems could be investigated to improve the solubility and bioavailability of this compound.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol can be achieved through several methods. One of the most common methods is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then cyclized with concentrated hydrochloric acid to form the final product. Other methods include the reaction of 4-methoxyphenylhydrazine with 1,3-dimethyl-2-imidazolidinone or 1,3-dimethylbarbituric acid.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antipyretic, and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antitumor and antimicrobial activities, which could be useful in the development of novel drugs for cancer and infectious diseases.

properties

CAS RN

199587-26-3

Product Name

3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-13-11(14)7-10(12-13)8-3-5-9(15-2)6-4-8/h3-7,12H,1-2H3

InChI Key

PJTMFHVAWXJKCF-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC

synonyms

2,4-DIHYDRO-5-(4-METHOXYPHENYL)-2-METHYL-3H-PYRAZOL-3-ONE

Origin of Product

United States

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